molecular formula C12H16N2O4S B11108344 1-[(3-Nitrophenyl)sulfonyl]azepane CAS No. 91619-32-8

1-[(3-Nitrophenyl)sulfonyl]azepane

Cat. No.: B11108344
CAS No.: 91619-32-8
M. Wt: 284.33 g/mol
InChI Key: OOBBVKGFAOGTTG-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of nitrogen heterocycles It features a seven-membered azepane ring substituted with a 3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]azepane typically involves the reaction of azepane with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)sulfonyl]azepane can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or other catalytic systems.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the nitro group.

    Reduction: 1-[(3-Aminophenyl)sulfonyl]azepane.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]azepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its azepane ring.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the azepane ring can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered nitrogen heterocycle without additional functional groups.

    1-[(4-Nitrophenyl)sulfonyl]azepane: Similar structure but with the nitro group in a different position.

    1-[(3-Methylphenyl)sulfonyl]azepane: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-[(3-Nitrophenyl)sulfonyl]azepane is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the azepane ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91619-32-8

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

1-(3-nitrophenyl)sulfonylazepane

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-6-5-7-12(10-11)19(17,18)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2

InChI Key

OOBBVKGFAOGTTG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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